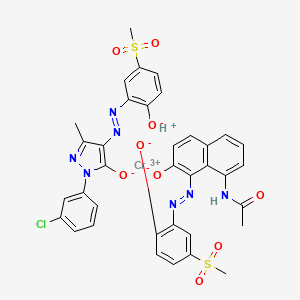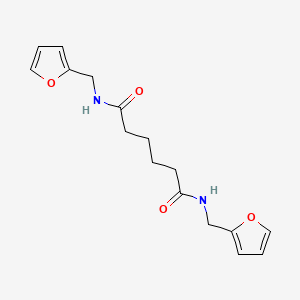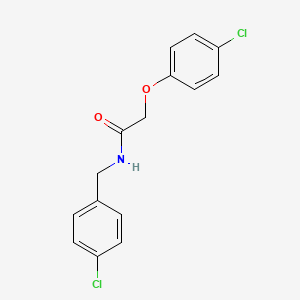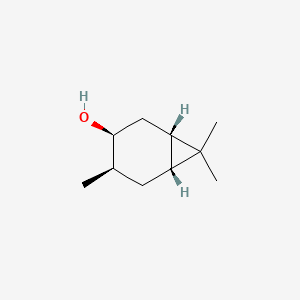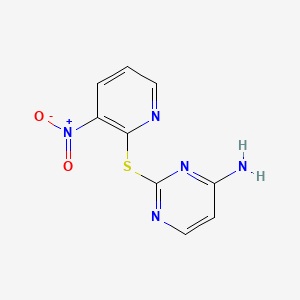
4-Pyrimidinamine, 2-((3-nitro-2-pyridinyl)thio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pyrimidinamine, 2-((3-nitro-2-pyridinyl)thio)- is a heterocyclic compound that features a pyrimidine ring substituted with an amino group at position 4 and a thioether linkage to a nitropyridine moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 4-Pyrimidinamine, 2-((3-nitro-2-pyridinyl)thio)- typically involves the reaction of 2-chloro-4-pyrimidinamine with 3-nitro-2-pyridinethiol under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.
Analyse Chemischer Reaktionen
4-Pyrimidinamine, 2-((3-nitro-2-pyridinyl)thio)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The thioether linkage can be modified through nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Condensation: The amino group on the pyrimidine ring can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents and conditions for these reactions include hydrogen gas, palladium catalysts, nucleophiles like alkyl halides, and condensation agents like acetic acid . Major products formed from these reactions include reduced amines, substituted thioethers, and Schiff bases.
Wissenschaftliche Forschungsanwendungen
4-Pyrimidinamine, 2-((3-nitro-2-pyridinyl)thio)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Wirkmechanismus
The mechanism of action of 4-Pyrimidinamine, 2-((3-nitro-2-pyridinyl)thio)- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit essential enzymes or disrupt cellular membranes in microorganisms. In cancer research, the compound may act by interfering with cell signaling pathways or inducing apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-Pyrimidinamine, 2-((3-nitro-2-pyridinyl)thio)- include other pyrimidine derivatives with thioether linkages and nitro groups. These compounds share similar chemical properties and biological activities but may differ in their specific reactivity and potency. Examples of similar compounds include:
- 2-((3-nitro-2-pyridinyl)thio)pyrimidine
- 4-amino-2-(methylthio)pyrimidine
- 2-(4-nitrophenylthio)pyrimidine
The uniqueness of 4-Pyrimidinamine, 2-((3-nitro-2-pyridinyl)thio)- lies in its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other pyrimidine derivatives.
Eigenschaften
CAS-Nummer |
73768-46-4 |
|---|---|
Molekularformel |
C9H7N5O2S |
Molekulargewicht |
249.25 g/mol |
IUPAC-Name |
2-(3-nitropyridin-2-yl)sulfanylpyrimidin-4-amine |
InChI |
InChI=1S/C9H7N5O2S/c10-7-3-5-12-9(13-7)17-8-6(14(15)16)2-1-4-11-8/h1-5H,(H2,10,12,13) |
InChI-Schlüssel |
PRCWVBDBAVJMLE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)SC2=NC=CC(=N2)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


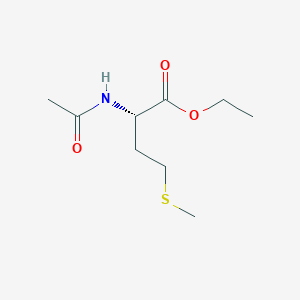
![N-{2-[(5-bromopyridin-2-yl)carbamoyl]phenyl}furan-2-carboxamide](/img/structure/B14156488.png)
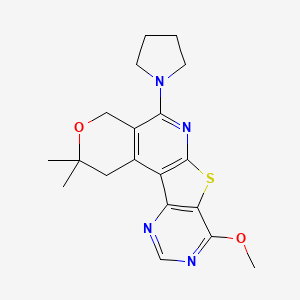



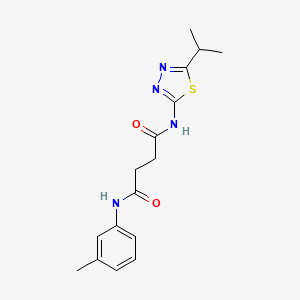

![8-[(2Z)-2-(2,6-dihydroxy-4-oxopyrimidin-5(4H)-ylidene)hydrazinyl]-6-hydroxy-7-[2-hydroxy-3-(propan-2-yloxy)propyl]-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B14156521.png)
